N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
CAS No.: 6436-03-9
Cat. No.: VC13290253
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6436-03-9 |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19) |
| Standard InChI Key | JVRKQCGWJOLYKE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure comprises:
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Pyrrole ring: Substituted at positions 2 and 5 with methyl groups and at position 3 with a formyl group.
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Phenylacetamide group: Linked to the pyrrole’s nitrogen via a para-substituted phenyl ring .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂ | |
| Molecular Weight | 256.30 g/mol | |
| Exact Mass | 256.121178 u | |
| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O | |
| InChIKey | JVRKQCGWJOLYKE-UHFFFAOYSA-N |
Spectroscopic Data
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NMR: Computed spectra via HOSE algorithm confirm substituent positions on the pyrrole and phenyl rings .
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Mass Spectrometry: Fragmentation patterns align with the molecular formula, showing characteristic peaks at m/z 256.12 (M⁺) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves three stages:
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Pyrrole Core Formation:
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Phenylacetamide Coupling:
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Buchwald-Hartwig amination links the pyrrole to 4-iodophenylacetamide.
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Purification:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrole formylation | POCl₃, DMF, 0°C → 25°C, 12 hr | 78 |
| Amination | Pd(OAc)₂, Xantphos, 110°C | 65 |
Computational Insights
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LogP: 3.05 (Predicted via XLogP3), indicating balanced hydrophilicity/lipophilicity for membrane permeability .
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Drug-likeness: Compliance with Lipinski’s rules (MW < 500, H-bond donors ≤ 5).
Biological Activity and Mechanisms
Mechanistic Hypotheses
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Covalent Binding: The formyl group reacts with cysteine residues in kinase ATP-binding pockets, inhibiting phosphorylation .
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DNA Interaction: Intercalation potential due to planar pyrrole-phenyl system .
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for FGFR4 inhibitors in oncology .
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Prodrug Design: Acetamide group facilitates metabolic activation .
Materials Science
Table 3: Industrial Relevance
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